molecular formula C9H10N4O3 B3059923 6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]pyrimidine-4-carboxylic acid CAS No. 1439896-56-6

6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]pyrimidine-4-carboxylic acid

Cat. No.: B3059923
CAS No.: 1439896-56-6
M. Wt: 222.20
InChI Key: RRTNRCGPAFEKQH-UHFFFAOYSA-N
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Description

6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]pyrimidine-4-carboxylic acid is a heterocyclic compound that features a unique structure combining pyrimidine and tetrahydropyrimidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]pyrimidine-4-carboxylic acid typically involves the condensation of appropriate pyrimidine derivatives with tetrahydropyrimidinone precursors. One common method includes the reaction of ethyl oxalate with methylamine to form the intermediate, which is then cyclized under acidic conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include the use of continuous flow reactors and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under various conditions, often in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups.

Scientific Research Applications

6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]pyrimidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]pyrimidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]pyrimidine-4-carboxylic acid is unique due to its combination of pyrimidine and tetrahydropyrimidinone rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-(2-oxo-1,3-diazinan-1-yl)pyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c14-8(15)6-4-7(12-5-11-6)13-3-1-2-10-9(13)16/h4-5H,1-3H2,(H,10,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTNRCGPAFEKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N(C1)C2=NC=NC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101158108
Record name [1(2H),4′-Bipyrimidine]-6′-carboxylic acid, 3,4,5,6-tetrahydro-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101158108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439896-56-6
Record name [1(2H),4′-Bipyrimidine]-6′-carboxylic acid, 3,4,5,6-tetrahydro-2-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439896-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1(2H),4′-Bipyrimidine]-6′-carboxylic acid, 3,4,5,6-tetrahydro-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101158108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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